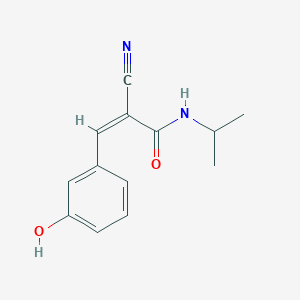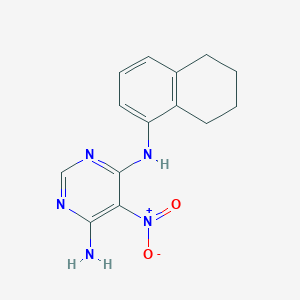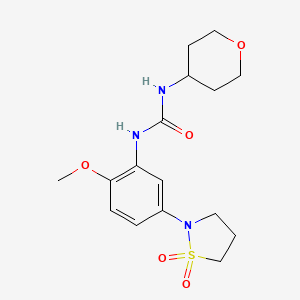![molecular formula C20H26N6O3S B2546283 3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 946313-03-7](/img/structure/B2546283.png)
3,5-dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxy-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a complex organic compound that falls under the category of benzamide derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with benzamide and progresses through a series of substitution reactions.
Methoxylation: : Methoxy groups are introduced at the 3 and 5 positions of the benzamide ring through electrophilic substitution.
Pyrazolo[3,4-d]pyrimidine Formation: : The core pyrazolo[3,4-d]pyrimidine structure is synthesized using a cyclization reaction involving 4-(propylamino)-1H-pyrazole derivatives.
Methylthio Introduction: : The methylthio group is added through a nucleophilic substitution reaction.
Final Assembly: : The ethyl group is introduced, and the entire structure is assembled through a series of coupling reactions.
Industrial Production Methods
While industrial production methods for this compound may vary, they generally involve large-scale synthesis using automated equipment and rigorous quality control to ensure purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions to form various oxo-derivatives.
Reduction: : The compound can be reduced, affecting different functional groups, such as the nitro or carbonyl groups.
Substitution: : Exhibits multiple sites for substitution reactions, especially at the methoxy and amine groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substituting Reagents: : Halides, sulfonates.
Major Products
Oxidized Derivatives: : Formation of ketones or aldehydes.
Reduced Compounds: : Amines and alcohols.
Substituted Products: : Various substituted derivatives depending on the reacting reagent.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of more complex molecules.
Serves as a catalyst in organic reactions.
Biology
Investigated for its potential as a bioactive compound.
Studied in various enzyme inhibition assays.
Medicine
Potential therapeutic agent for various diseases due to its unique structural properties.
Explored for its efficacy in cancer research and antiviral studies.
Industry
Utilized in the production of specialty chemicals.
Important in the development of new materials with specific properties.
Mecanismo De Acción
Molecular Targets
The compound targets various molecular pathways, including enzymatic pathways where it acts as an inhibitor or activator, depending on its interaction with the enzyme's active site.
Pathways Involved
Inhibition of specific kinases and phosphatases.
Modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Unique Features
The presence of both methoxy and methylthio groups provides unique chemical reactivity.
The pyrazolo[3,4-d]pyrimidine core adds distinct biological activity.
Similar Compounds
3,5-Dimethoxybenzamide: : Shares the methoxy substitutions but lacks the complex side chains.
N-(2-(6-(Methylthio)pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide: : Similar structure but may vary in biological activity due to different substituents.
4-(Propylamino)pyrazolo[3,4-d]pyrimidine Derivatives: : Different derivatives that exhibit similar chemical properties but different biological activities.
Propiedades
IUPAC Name |
3,5-dimethoxy-N-[2-[6-methylsulfanyl-4-(propylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O3S/c1-5-6-21-17-16-12-23-26(18(16)25-20(24-17)30-4)8-7-22-19(27)13-9-14(28-2)11-15(10-13)29-3/h9-12H,5-8H2,1-4H3,(H,22,27)(H,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOJGNITGGXNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC(=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-2-[6-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2546202.png)


![2-[4-(2-Methoxy-phenyl)-2,3-dioxo-3,4-dihydro-2H-pyrazin-1-yl]-acetamide](/img/structure/B2546206.png)


![4-[(4-Acetylpiperazin-1-yl)methyl]benzoic acid hydrochloride](/img/structure/B2546214.png)
![2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2546215.png)



![2-[(2-furylmethyl)amino]-3-[N-(2-furylmethyl)carbamoyl]propanoic acid](/img/structure/B2546222.png)
![2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2546223.png)
